4-amino-1-imino-1lambda6-thian-1-one dihydrochloride

Catalog No.
S6470286
CAS No.
2624135-02-8
M.F
C5H14Cl2N2OS
M. Wt
221.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-1-imino-1lambda6-thian-1-one dihydrochlori...

CAS Number

2624135-02-8

Product Name

4-amino-1-imino-1lambda6-thian-1-one dihydrochloride

IUPAC Name

1-imino-1-oxothian-4-amine;dihydrochloride

Molecular Formula

C5H14Cl2N2OS

Molecular Weight

221.15 g/mol

InChI

InChI=1S/C5H12N2OS.2ClH/c6-5-1-3-9(7,8)4-2-5;;/h5,7H,1-4,6H2;2*1H

InChI Key

XXKLLTWWGLWTQA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=N)(=O)CCC1N.Cl.Cl

4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is a sulfur-containing organic compound characterized by its unique thianone structure. Its molecular formula is C5H12N2O2SC_5H_{12}N_2O_2S, and it can be represented by the SMILES notation C1CS(=N)(=O)CCC1N. The compound features a thianone ring, which contributes to its chemical reactivity and potential biological activity. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility in water and making it more suitable for various applications in biological and chemical research.

Typical for thianones, including:

  • Nucleophilic substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: In aqueous solutions, the imine group may hydrolyze to form corresponding amines and carbonyl compounds.
  • Oxidation: The thianone ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

These reactions highlight its potential utility in synthetic organic chemistry.

The synthesis of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride typically involves multi-step organic reactions:

  • Formation of the thianone ring: This can be achieved through cyclization reactions involving sulfur sources and appropriate carbonyl compounds.
  • Introduction of amino groups: Amine functionalization can be performed using amination reactions.
  • Salt formation: The final step often involves reacting the base compound with hydrochloric acid to yield the dihydrochloride salt.

Specific experimental procedures may vary based on the desired purity and yield.

4-amino-1-imino-1lambda6-thian-1-one dihydrochloride has potential applications in:

  • Pharmaceutical development: Its unique structure may lead to new drug candidates.
  • Chemical synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
  • Research tools: The compound may be used in biochemical assays to study sulfur-containing compounds' roles in biological systems.

Interaction studies involving 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride are essential for understanding its mechanism of action. Investigations could include:

  • Binding affinity assays: To determine how well the compound interacts with specific enzymes or receptors.
  • In vitro studies: Evaluating its effects on cell lines to assess cytotoxicity or therapeutic potential.
  • Molecular docking studies: Computational analyses to predict how this compound might fit into active sites of target proteins.

These studies will provide insights into its pharmacodynamics and potential therapeutic applications.

Several compounds share structural similarities with 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride, including:

Compound NameStructure TypeNotable Properties
4-Amino-2-thiophenolThiolAntimicrobial properties
2-Amino-thiazoleThiazoleAntiviral activity
5-AminothiazoleThiazoleAnticancer properties

Uniqueness

4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is unique due to its specific thianone structure combined with an imine functionality, which may impart distinct reactivity patterns compared to other similar compounds. Moreover, its dihydrochloride form enhances solubility and stability, making it particularly suitable for various applications in both research and industry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

220.0203896 g/mol

Monoisotopic Mass

220.0203896 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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